2,2'-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide]
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Overview
Description
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] is a complex organic compound characterized by the presence of a thiadiazole ring and disulfide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] typically involves the reaction of 1,3,4-thiadiazole derivatives with appropriate acetamide precursors. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion of reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] undergoes various chemical reactions, including:
Oxidation: The disulfide linkages can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to break the disulfide bonds, yielding thiol derivatives.
Substitution: The acetamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted acetamides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiadiazole ring and disulfide linkages play a crucial role in its biological activity, potentially disrupting cellular processes or signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(3,4-difluorophenyl)acetamide]
- 2,2’-(1,3,4-Thiadiazole-2,5-diyldisulfanediyl)bis[N-(1,3-benzothiazol-2-yl)acetamide]
Uniqueness
Compared to similar compounds, 2,2’-(1,3,4-thiadiazole-2,5-diyldisulfanediyl)bis[N-(2-phenylethyl)acetamide] is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity. Its phenylethyl groups may enhance its interaction with biological targets, making it a promising candidate for further research .
Properties
Molecular Formula |
C22H24N4O2S3 |
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Molecular Weight |
472.7 g/mol |
IUPAC Name |
2-[[5-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C22H24N4O2S3/c27-19(23-13-11-17-7-3-1-4-8-17)15-29-21-25-26-22(31-21)30-16-20(28)24-14-12-18-9-5-2-6-10-18/h1-10H,11-16H2,(H,23,27)(H,24,28) |
InChI Key |
LGDMBQJXRAQGGY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(S2)SCC(=O)NCCC3=CC=CC=C3 |
Origin of Product |
United States |
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